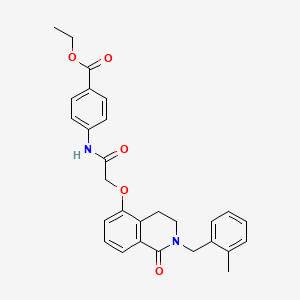

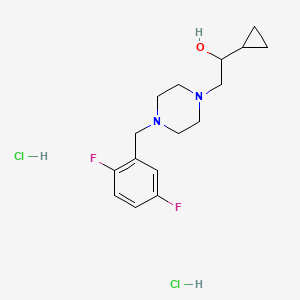

![molecular formula C14H19N3O4 B2836108 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid CAS No. 2137870-30-3](/img/structure/B2836108.png)

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, often used to protect amines .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would give the molecule a certain degree of rigidity. The tert-butoxycarbonyl group and the carboxylic acid group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically acidic and can participate in a variety of reactions. The tert-butoxycarbonyl group could be removed under certain conditions to reveal the amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound somewhat polar, affecting its solubility in different solvents .科学的研究の応用

Novel Compound Synthesis and Characterization

Facile Synthesis and Characterization : A study introduced a new ferrocenyl uracil peptide nucleic acid (PNA) monomer, demonstrating its synthesis, detailed characterization, and potential for submicromolar voltammetric detection limits due to its electrochemical properties. This work suggests the compound's utility in biosensing applications due to its binding affinity to complementary DNA bases and electrochemical detectability (Gasser et al., 2006).

Bioconjugate Development for Biosensing and Biomedical Applications : Another research focused on the synthesis of ruthenium(II) dicarbonyl complexes, which were used to prepare Ru(II) dicarbonyl complex PNA-bioconjugates. These complexes exhibit stable photoinduced CO release properties under physiological conditions, highlighting their potential in developing new classes of PhotoCORMs for biosensing and biomedical applications (Bischof et al., 2013).

Organic Synthesis and Mechanistic Insights

Base-Induced Dimerization : A study detailed the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This process offers insights into the synthesis strategies for pyrrolidine derivatives, showcasing different ratios of isomers based on the base used in the reaction (Leban & Colson, 1996).

Singlet Oxygen Reactions : Research demonstrated the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, yielding 5-substituted pyrroles. These findings are crucial for the synthesis of prodigiosin and its analogs, underscoring the compound's significance in creating biologically active molecules (Wasserman et al., 2004).

Biological Activity Prediction and Synthesis Methodologies

- Polycyclic System Formation : A condensation method was described for the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This study also presented a PASS prediction of biological activity for the synthesized compounds, contributing to the field of medicinal chemistry by predicting potential therapeutic agents (Kharchenko et al., 2008).

将来の方向性

特性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-14(2,3)21-13(20)17-6-4-5-10(17)11-15-7-9(8-16-11)12(18)19/h7-8,10H,4-6H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWQNJAZIJNUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)